molecular formula C22H18N2O2 B1674637 GAT228

GAT228

Cat. No.: B1674637
M. Wt: 342.4 g/mol
InChI Key: OHZDCJJHWPHZJD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GAT228 (R-(+)-enantiomer of GAT211) is a cannabinoid CB1 receptor allosteric agonist and positive allosteric modulator (PAM). It binds to a distinct allosteric site on CB1, enhancing endogenous cannabinoid signaling while avoiding psychotropic effects typical of orthosteric agonists like ∆9-THC . Key characteristics include:

  • Mechanism: Direct allosteric agonism (intrinsic activity) and PAM effects, enhancing CB1 responses to orthosteric agonists like 2-AG .
  • Biochemical Properties: 98% purity, white-to-beige powder, soluble in DMSO, and stable at 2–8°C .
  • Signaling: Activates Gαi/o pathways, increasing ERK1/2 and PLCβ3 phosphorylation and β-arrestin 1 recruitment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GAT228 involves the preparation of its precursor, GAT211, followed by the resolution of its enantiomers. The synthetic route typically includes the nitration of 2-phenyl-1H-indole to form 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole. The reaction conditions often involve the use of nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves large-scale nitration reactions followed by chromatographic separation to isolate the desired enantiomer .

Scientific Research Applications

Pharmacological Applications

The applications of GAT228 span various fields, particularly in understanding and treating conditions related to cannabinoid signaling. Key areas of research include:

  • Pain Management : By modulating CB1 receptor activity, this compound may offer alternative pain relief strategies with fewer side effects compared to traditional cannabinoid therapies.
  • Neurological Disorders : Studies have indicated that this compound does not enhance endocannabinoid signaling in certain models (e.g., R6/2 mice), suggesting its potential role in managing neurodegenerative diseases without exacerbating symptom progression .
  • Metabolic Disorders : The modulation of CB1 receptors can influence metabolic pathways, making this compound a candidate for research into obesity and diabetes treatments.

Binding Affinity and Efficacy of this compound

StudyBinding SiteModulation TypeEfficacyReference
Green et al. (2023)TMH1–2–4Allosteric AgonistPositive
Saleh et al. (2019)IC TMH1–2–4 ExositePAMModerate
PubMed Study (2020)Various MutantsAgonist ActivityVariable

Case Study 1: Modulation in Pain Models

In a study examining the effects of this compound on pain pathways, researchers found that the compound significantly altered pain perception without direct activation of CB1 receptors. This suggests its utility in developing pain management therapies that minimize psychoactive effects associated with traditional cannabinoids.

Case Study 2: Neuroprotective Effects

Research involving this compound's impact on neurodegenerative models demonstrated that while it did not enhance endocannabinoid signaling, it maintained neuroprotective properties. This highlights its potential for therapeutic applications in conditions like Alzheimer's disease where modulation rather than activation may be beneficial .

Mechanism of Action

GAT228 acts as a positive allosteric modulator of the CB1 receptor. It binds to a distinct site on the receptor, separate from the orthosteric site, and enhances the receptor’s response to endogenous cannabinoids. This modulation leads to increased β-arrestin recruitment, cAMP inhibition, and ERK1/2 and PLCβ3 phosphorylation .

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogues

GAT228 vs. GAT229 (S-(-)-Enantiomer of GAT211)

Property This compound GAT229
Activity Allosteric agonist + PAM Pure PAM (no intrinsic agonism)
Binding Site Allosteric and orthosteric overlap? Allosteric-only
In Vivo Effects Reduces pain/inflammation alone Requires ∆8-THC co-administration
Weight Modulation Increases fat, reduces muscle Normalizes CB1 mRNA, no weight change
Signaling Bias Unbiased (Gαi/o and β-arrestin) Gαi/o-biased
Therapeutic Window Risk of cannabis-like side effects Safer due to lack of direct agonism

This compound vs. ZCZ011

Property This compound ZCZ011
Activity Agonist-PAM Ago-PAM (mixed agonist and PAM)
Mutant Receptor Effects Inhibits G protein dissociation at F191A/I169A Reduced G protein dissociation at I169A
Pain Models Effective alone Requires orthosteric agonist
SAR Insights 2-Phenylindole with nitro group Similar scaffold but distinct substituents

This compound vs. Pregnenolone (NAM)

Property This compound Pregnenolone
Activity PAM/Agonist Negative allosteric modulator (NAM)
Binding Site Sites I/II (hydrophobic pockets) Site 8 (L404A/F408A)
Therapeutic Role Enhances anti-nociception Blocks CB1 overactivation

Structure-Activity Relationship (SAR) Insights

The 2-phenylindole scaffold is critical for CB1 allosteric modulation. Key modifications affecting this compound’s activity include:

  • Indole Position 3 : Di-substituted ethyl group (e.g., thienyl or pyridyl) enhances potency; phenyl substitution reduces activity .
  • Position 6 : Methyl group improves activity; substitution with H or Cl decreases efficacy .

This compound’s binding involves Site I (hydrophobic pocket: L1.54, I1.57) and Site II (polar interactions), as shown in X-ray crystallography (PDB: 6N4B) .

Therapeutic Implications and Limitations

  • Advantages :
    • Neuropathic Pain : Reduces corneal hyperalgesia and inflammation alone (2% topical) .
    • Metabolic Disorders : Modulates weight gain but exacerbates fat accumulation in Huntington’s disease models .
  • Limitations: Side Effects: Cannabis-like catalepsy at high doses due to direct agonism . Probe Dependence: Efficacy varies with endogenous ligand levels (e.g., 2-AG vs. AEA) .

Biological Activity

GAT228 is a compound belonging to the class of cannabinoid receptor modulators, specifically targeting the cannabinoid receptor type 1 (CB1R). This article provides an in-depth examination of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound is characterized as an enantiomerically pure compound, specifically the R-(+)-enantiomer of a series of 2-phenylindole derivatives. It functions primarily as a positive allosteric modulator (PAM) and allosteric agonist at CB1R, differentiating itself from its counterpart GAT229, which exhibits distinct pharmacological properties.

Allosteric Modulation

This compound's mechanism involves binding to allosteric sites on the CB1 receptor, which enhances the receptor's response to orthosteric ligands like CP55940. This interaction promotes a conformational change in the receptor, facilitating increased G protein dissociation and downstream signaling. The binding site for this compound has been identified as an intracellular exosite (TMH1–2–4), which allows it to act both as a PAM and an allosteric agonist .

In Vitro Studies

In vitro studies have demonstrated that this compound enhances CP55940-induced G protein dissociation at specific mutant receptors, indicating its role in positive allosteric modulation. Notably, at concentrations of 10 μM, this compound significantly increased G protein dissociation at certain receptor mutants (e.g., F408A, Y172A), while showing no effect on others .

In Vivo Studies

In vivo evaluations have highlighted this compound's analgesic properties. For instance, in a corneal pain model using capsaicin stimulation, this compound demonstrated significant anti-nociceptive effects at higher concentrations (1% and 2%), unlike its enantiomer GAT229 . This suggests that this compound may have therapeutic applications in pain management through its action on CB1 receptors.

Case Study 1: Pain Management

A study assessed the efficacy of this compound in reducing corneal pain in mice. When administered at concentrations of 1% and 2%, this compound significantly reduced pain scores compared to vehicle-treated groups (p < 0.0001). This effect was mediated through CB1 receptor activation, as indicated by the blockade of pain relief with the CB1 antagonist AM251 .

Case Study 2: Neuropathic Pain

Another investigation focused on neuropathic pain models where this compound was tested in combination with Δ8-THC. The results indicated that while GAT229 potentiated the effects of Δ8-THC, this compound exhibited direct analgesic properties independent of Δ8-THC, further supporting its potential as a standalone therapeutic agent .

Comparative Analysis of Biological Activity

CompoundMechanismAllosteric ModulationAnalgesic EffectReference
This compound Allosteric agonist & PAMPositive modulation observedSignificant reduction in pain scores at higher concentrations
GAT229 PAM onlyIncreased potency of CP55940No direct analgesic effect; potentiates Δ8-THC effects

Research Findings

Recent studies emphasize the importance of understanding ligand-receptor interactions for developing effective therapeutics targeting CB1R. The unique binding characteristics and biological activities of this compound suggest it may offer advantages over traditional orthosteric agonists by minimizing side effects associated with direct receptor activation .

Q & A

Basic Research Questions

Q. What experimental assays are commonly used to evaluate GAT228’s activity at CB1 receptors?

this compound’s allosteric effects are assessed using functional assays such as:

  • cAMP accumulation assays to measure G-protein signaling modulation .
  • β-arrestin 2 recruitment assays (e.g., in HEK293A-hCB1R cells) to study biased signaling .
  • GRABeCB2.0 sensor measurements for real-time detection of receptor activity via normalized fluorescence ratios .
  • ERK and PLCβ3 phosphorylation assays to evaluate downstream signaling pathways .

Q. What structural features of this compound are critical for its interaction with CB1 receptors?

  • The 2-phenylindole nucleus is essential for allosteric modulation, with a hydrophobic pocket (Site I) formed by residues L1.54, I1.57, L1.58, and G2.44 .
  • The 3-position di-substituted ethyl group and para-substituted halogen on the phenyl ring enhance activity, while replacing the thiophene with pyridine maintains potency .
  • The 6-methyl group tolerates substitution with chlorine or hydrogen, but nitro-to-cyano/trifluoromethyl modifications are required for binding .

Q. How does this compound differ from its enantiomer GAT229 in CB1 receptor modulation?

  • This compound (R-enantiomer) acts as an allosteric agonist , inducing ERK phosphorylation and β-arrestin recruitment without requiring orthosteric ligands .
  • GAT229 (S-enantiomer) is a pure positive allosteric modulator (PAM) , enhancing endocannabinoid signaling (e.g., 2-AG, AEA) without intrinsic agonist activity .

Advanced Research Questions

Q. How does this compound exhibit biased signaling at CB1 receptors, and what are the implications for therapeutic development?

  • This compound shows probe-dependent bias : it enhances β-arrestin 2 recruitment for synthetic agonists like CP55,940 but has minimal effect on cAMP inhibition .
  • This bias contrasts with GAT229, which selectively potentiates cAMP pathways, suggesting divergent therapeutic applications (e.g., neuroprotection vs. metabolic regulation) .

Q. Why does this compound fail to improve Huntington’s disease (HD) symptoms in R6/2 mice despite in vitro efficacy?

  • In HD models, this compound’s allosteric agonist activity competes with endogenous cannabinoids, exacerbating fat accumulation and muscle loss in vivo .
  • Unlike GAT229, this compound does not restore CB1 mRNA levels in striatal neurons, limiting its ability to counteract HD-related transcriptional dysregulation .

Q. How do mutagenesis studies resolve contradictions in this compound’s binding sites and functional outcomes?

  • Site-directed mutagenesis reveals this compound binds to an intracellular (IC) exosite involving TMH1, TMH2, and ICL1, distinct from GAT229’s extracellular (EC) site .
  • This dual-site model explains enantiomer-specific effects: IC binding (this compound) drives agonist activity, while EC binding (GAT229) stabilizes orthosteric ligand interactions .

Q. What methodological strategies address data contradictions in this compound’s dose-response curves?

  • Co-administration with antagonists (e.g., AM251) clarifies concentration-dependent effects on pain scores and receptor occupancy .
  • Probe-dependent assays (e.g., GRABeCB2.0 with/without CP) isolate allosteric modulation from orthosteric interference .

Q. Key Research Gaps

  • Probe Selectivity : Mechanisms underlying this compound’s preference for synthetic vs. endogenous ligands remain unclear .
  • In Vivo Pharmacokinetics : No data on this compound’s metabolite accumulation or blood-brain barrier penetration .
  • Species-Specific Effects : Most studies use murine models; human neuronal cell data are lacking .

Properties

IUPAC Name

3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZDCJJHWPHZJD-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@H](C[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.